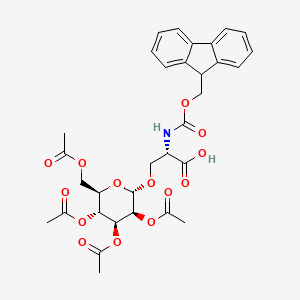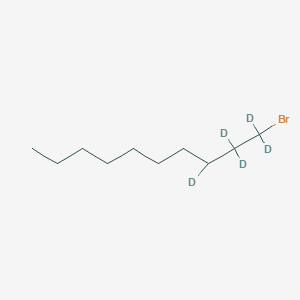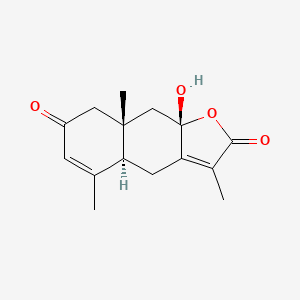
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid: is an organic compound with the molecular formula C17H31BO2 and a molecular weight of 278.24 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:
Formation of the cyclohexenyl intermediate: This step involves the reaction of cyclohexene with a suitable reagent to introduce the boronic acid functionality.
Introduction of the pentyl group: The pentyl group is introduced via a Grignard reaction or similar alkylation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial reagents include boronic acid derivatives and alkylating agents .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. It is also employed in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Cyclohexylboronic acid
- 4-Pentylphenylboronic acid
Comparison: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its specific structure, which combines a cyclohexenyl ring with a pentyl group. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
1256346-33-4 |
|---|---|
Fórmula molecular |
C17H31BO2 |
Peso molecular |
278.23784 |
Sinónimos |
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)

